2-(2-Methoxyethyl)phenol
Overview
Description
2-(2-Methoxyethyl)phenol is a chemical compound with the molecular formula C9H12O2 and a molecular weight of 152.2 . It is also known as O-(2-Methoxyethyl)phenol . It is an impurity of Metoprolol .
Synthesis Analysis
The synthesis of 4-(2-Methoxyethyl)phenol, an intermediate of Beta-blocker Metoprolol, has been described in the literature . The synthesis involves several steps, each of which is analyzed using a capillary gas chromatographic method . The reaction conditions and operation procedures are adjusted to solve some technological problems . An alternative reduction route has also been discovered .
Molecular Structure Analysis
The molecular structure of 2-(2-Methoxyethyl)phenol is based on the molecular formula C9H12O2 . The InChI code for this compound is provided in various databases .
Chemical Reactions Analysis
Phenols, including 2-(2-Methoxyethyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The synthesis of 4-(2-Methoxyethyl)phenol involves several reaction steps, each of which is characterized by gas chromatography-mass spectrometry .
Physical And Chemical Properties Analysis
2-(2-Methoxyethyl)phenol is a liquid at room temperature . It has a molecular weight of 152.19 . More detailed physical and chemical properties may be available from specialized chemical databases .
Scientific Research Applications
- Metoprolol Analog Synthesis : 2-(2-Methoxyethyl)phenol serves as a precursor in the preparation of the methyl analog of metoprolol (MAM), a widely used beta-blocker for treating cardiovascular conditions . Researchers explore its potential as a building block for novel drug candidates.
- Ether Formation : The compound can be synthesized by reacting methyl vinyl ether with 4-bromonitrobenzene . Its ether functionality makes it valuable for designing new organic molecules.
- Biochemical Reagent : 2-(2-Methoxyethyl)phenol is employed as a biochemical reagent in proteomics and other life science studies . It may interact with biological macromolecules, aiding in understanding cellular processes.
Pharmaceutical Research and Drug Development
Organic Synthesis and Chemical Reactions
Biological Material and Life Science Research
Mechanism of Action
Target of Action
2-(2-Methoxyethyl)phenol, also known as p-(2-Methoxyethyl) phenol, is primarily used in the synthesis of metoprolol , a drug effective in the therapy of cardiovascular disease . Therefore, the primary targets of this compound are likely to be the same as those of metoprolol, which are β1-adrenergic receptors in the heart and blood vessels .
Biochemical Pathways
The biochemical pathways affected by 2-(2-Methoxyethyl)phenol are likely to be those involved in the synthesis of metoprolol and the subsequent blocking of β1-adrenergic receptors . Phenolic compounds, which include 2-(2-Methoxyethyl)phenol, are synthesized via the shikimate pathway in plants . Once synthesized, these compounds can affect various biochemical pathways, including those involved in stress responses .
Pharmacokinetics
Studies on similar compounds suggest that they are resistant to nuclease metabolism in both plasma and tissue . The plasma clearance of these compounds is dominated by distribution to tissues, with less than 10% of the administered dose excreted in urine or feces over 24 hours .
Action Environment
The action, efficacy, and stability of 2-(2-Methoxyethyl)phenol can be influenced by various environmental factors. For instance, methoxyphenols, which include 2-(2-Methoxyethyl)phenol, play an important role in the formation of secondary organic aerosols in the atmosphere . Their chemical transformation and migration in the atmosphere can affect their action and efficacy .
Safety and Hazards
When handling 2-(2-Methoxyethyl)phenol, it is recommended to wear personal protective equipment and ensure adequate ventilation . Contact with skin, eyes, and clothing should be avoided, and ingestion and inhalation should be prevented .
Relevant Papers
The synthesis, characterization, and gas chromatographic determination of 4-(2-Methoxyethyl)phenol, an intermediate of Metoprolol, has been described in a paper . This paper provides valuable information about the synthesis process and the analysis of each step in the reaction .
properties
IUPAC Name |
2-(2-methoxyethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-11-7-6-8-4-2-3-5-9(8)10/h2-5,10H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOHRGVQRCCZIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627284 | |
Record name | 2-(2-Methoxyethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30627284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
330976-39-1 | |
Record name | 2-(2-Methoxyethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30627284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-methoxyethyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is unique about the synthesis of 2-(2-Methoxyethyl)phenol described in the paper?
A1: The paper presents a novel synthesis route for 2-(2-Methoxyethyl)phenol utilizing dimethyl carbonate (DMC) in acidic conditions []. This method is notable because it exploits the ability of the 2-(2-hydroxyethyl)phenol starting material to stabilize a phenonium ion intermediate. DMC plays a triple role in this process, acting as a solvent, a methoxycarbonylation agent, and a leaving group. The proposed mechanism involves DMC-mediated formation of the phenonium ion, followed by transformation into 2-(2-methoxyethyl)phenol. This intermediate then undergoes intramolecular cyclization to yield the final cyclic ether product []. This approach highlights the versatility of DMC and offers a new perspective on the synthesis of 2-(2-Methoxyethyl)phenol and related compounds.
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